N,N-dimethyl-3-pyrrol-1-ylbenzamide
Description
N,N-Dimethyl-3-pyrrol-1-ylbenzamide is a benzamide derivative featuring a pyrrole substituent at the 3-position of the benzene ring and dimethylamine groups on the amide nitrogen. Structurally, it combines aromatic, heterocyclic, and tertiary amide functionalities, making it a candidate for applications in coordination chemistry, catalysis, or medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14(2)13(16)11-6-5-7-12(10-11)15-8-3-4-9-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXCQJVGNMWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DCC-Mediated Synthesis
The most widely reported method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. In this approach, 3-pyrrol-1-ylbenzoic acid is activated in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Dimethylamine is introduced either as a gas or in solution, leading to the formation of the desired amide via a reactive O-acylisourea intermediate.
Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Coupling Agent | DCC (1.2 equiv) |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
| Byproduct | Dicyclohexylurea (DCU) |
The reaction is typically quenched with aqueous HCl, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the compound with >95% purity.
EDCl/HOBt-Mediated Synthesis
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to enhance coupling efficiency. This combination reduces racemization and improves yields, particularly for sterically hindered amines.
Optimized Protocol
| Parameter | Details |
|---|---|
| Coupling Agents | EDCl (1.5 equiv), HOBt (1.5 equiv) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Yield | 80–90% |
The reaction mixture is diluted with water post-completion, and the precipitated product is filtered and recrystallized from ethanol.
Industrial-Scale Synthesis Approaches
Industrial production prioritizes cost-effectiveness, scalability, and minimal waste. Continuous flow reactors are employed to optimize reaction parameters, with in-line purification systems ensuring high throughput.
Key Industrial Parameters
| Parameter | Details |
|---|---|
| Reactor Type | Continuous flow microreactor |
| Catalyst | Immobilized EDCl on silica |
| Temperature | 50°C |
| Residence Time | 30 minutes |
| Yield | 92% |
| Purity | 98% (via HPLC) |
Solvent recovery systems (e.g., distillation units) recycle DMF, reducing environmental impact. Automated crystallization units further purify the product, achieving pharmaceutical-grade quality.
Catalytic Methods Using Novel Coupling Agents
Recent advances utilize uranium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) for rapid amide bond formation. These methods are particularly advantageous for heat-sensitive substrates.
HATU-Mediated Synthesis
| Parameter | Details |
|---|---|
| Coupling Agent | HATU (1.1 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 0°C to room temperature |
| Reaction Time | 2 hours |
| Yield | 88–94% |
This method minimizes side reactions and reduces purification demands, with the product often requiring only a simple wash with NaHCO₃ solution.
Purification and Characterization Techniques
Purification Strategies
Analytical Characterization
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 2.9 ppm (s, N(CH₃)₂), δ 6.5–7.2 ppm (pyrrole protons) |
| ¹³C NMR | 167.2 ppm (C=O), 120–140 ppm (aromatic carbons) |
| HPLC | Retention time: 8.2 min (C18 column, MeCN/H₂O 70:30) |
These methods confirm structural integrity and purity, ensuring compliance with regulatory standards.
Mechanistic Insights and Comparative Analysis
Reaction Mechanism
The coupling process involves three stages:
Chemical Reactions Analysis
N,N-dimethyl-3-pyrrol-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Scientific Research Applications
N,N-dimethyl-3-pyrrol-1-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structural and functional comparisons between N,N-dimethyl-3-pyrrol-1-ylbenzamide and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), a related benzamide derivative.
Structural Differences
| Feature | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Amide Substituent | Dimethylamine | 2-Hydroxy-1,1-dimethylethyl |
| Aromatic Substituent | Pyrrole (heterocyclic) at 3-position | Methyl group at 3-position |
| Functional Groups | Tertiary amide, pyrrole | Secondary amide, hydroxyl, tertiary alcohol |
Functional Properties
- Reactivity in Catalysis: The analog’s N,O-bidentate group facilitates metal-catalyzed C–H bond functionalization , while the pyrrole in the target compound may act as a π-donor ligand or participate in cyclometalation reactions.
- Solubility and Stability :
The hydroxy group in the analog enhances hydrophilicity, whereas the dimethylamide and pyrrole in the target compound likely increase lipophilicity.
Spectroscopic Comparison
Q & A
Q. What are the optimal synthetic routes for N,N-dimethyl-3-pyrrol-1-ylbenzamide, and how can reaction conditions be controlled to maximize yield and purity?
Synthesis typically involves multi-step reactions, such as amide coupling between pyrrole derivatives and benzamide precursors. Key factors include:
- Temperature control : Maintaining 60–80°C during coupling reactions to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst optimization : Palladium-based catalysts or coupling agents (e.g., EDCI/HOBt) improve reaction efficiency.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity.
Monitoring via thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy is critical for tracking intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm molecular structure?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.1 ppm confirm N,N-dimethyl groups, while pyrrole protons appear as multiplet signals (δ 6.5–7.2 ppm).
- ¹³C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm validates the benzamide core.
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, distinguishing between conformational isomers. For example, dihedral angles between the benzamide and pyrrole rings confirm planarity .
- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula.
Q. What are the critical challenges in crystallizing this compound, and how can SHELX programs aid in resolving structural ambiguities?
Crystallization challenges include:
- Polymorphism : Solvent choice (e.g., dichloromethane/hexane) influences crystal packing.
- Twinning : SHELXL’s TWIN/BASF commands correct for overlapping diffraction patterns.
- Disorder : Partial occupancy of dimethyl groups is refined using restraints in SHELXL.
High-resolution data (≤ 0.8 Å) combined with SHELX’s robust refinement algorithms minimize residual electron density errors .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- DFT calculations : Predict electrophilic substitution sites on the pyrrole ring (e.g., Fukui indices identify C-2 as most reactive).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization.
- MD simulations : Solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions).
Experimental validation via HPLC-MS confirms predicted reaction products .
Q. What strategies are employed to resolve contradictions between theoretical and experimental data regarding the compound’s electronic properties or reaction mechanisms?
- Comparative analysis : Overlay experimental UV-Vis spectra (λmax ~ 280 nm) with TD-DFT-predicted electronic transitions to identify discrepancies.
- Kinetic isotope effects : Deuterium labeling (e.g., at methyl groups) clarifies rate-determining steps in hydrolysis reactions.
- In-situ NMR monitoring : Detects transient intermediates (e.g., enolates) not predicted by computational models.
Contradictions often arise from solvent polarity effects, which are addressed by adjusting dielectric constants in simulations .
Q. How do variations in solvent polarity and catalyst selection impact the regioselectivity of this compound in cross-coupling reactions?
| Solvent | Catalyst | Regioselectivity | Yield |
|---|---|---|---|
| DMF | Pd(PPh₃)₄ | C-2 functionalization | 78% |
| THF | CuI/1,10-phenanthroline | C-4 functionalization | 65% |
| Toluene | Ni(COD)₂ | Mixture | <50% |
Polar solvents (DMF) favor electrophilic aromatic substitution at C-2, while bulky catalysts (CuI) sterically direct reactions to C-4. GC-MS and HPLC quantify product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
